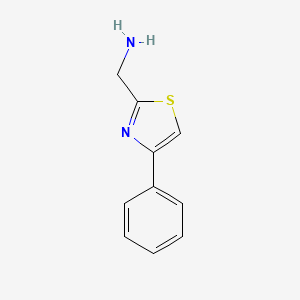

(4-Phenylthiazol-2-yl)methanamine

Description

BenchChem offers high-quality (4-Phenylthiazol-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenylthiazol-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSCUDNEJWEMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398552 | |

| Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90916-45-3 | |

| Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Phenylthiazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for obtaining (4-phenylthiazol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 4-phenylthiazole-2-carbonitrile, followed by its reduction to the target primary amine. This document details the experimental procedures, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflows.

Synthetic Strategy Overview

The synthesis of (4-phenylthiazol-2-yl)methanamine is most effectively achieved through a two-step sequence. The initial step involves the synthesis of the 4-phenylthiazole core structure, a common motif in pharmacologically active compounds. Subsequently, a nitrile functional group is introduced at the 2-position of the thiazole ring, yielding 4-phenylthiazole-2-carbonitrile. The final step is the reduction of this nitrile to the desired primary amine.

Two principal pathways for the synthesis of the nitrile intermediate are presented: the Sandmeyer reaction, starting from 2-amino-4-phenylthiazole, and the Rosenmund-von Braun reaction, which utilizes a 2-halo-4-phenylthiazole precursor. The subsequent reduction of the nitrile is primarily described using lithium aluminum hydride, a potent reducing agent.

Synthesis of the Precursor: 4-Phenylthiazole-2-carbonitrile

The synthesis of 4-phenylthiazole-2-carbonitrile is a critical step. Below are two effective methods for its preparation.

Method 1: Sandmeyer Reaction from 2-Amino-4-phenylthiazole

The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine to a nitrile.[1][2][3][4] This process involves the diazotization of 2-amino-4-phenylthiazole followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.

Experimental Protocol:

-

Diazotization: 2-Amino-4-phenylthiazole (1 equivalent) is dissolved in a mixture of a suitable acid (e.g., aqueous HCl or H₂SO₄) and water at 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂, 1-1.2 equivalents) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2-1.5 equivalents) and sodium or potassium cyanide (NaCN or KCN, 1.2-1.5 equivalents) in water is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated (e.g., 50-70 °C) until the evolution of nitrogen gas ceases. After cooling, the mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary (Method 1):

| Parameter | Value |

| Starting Material | 2-Amino-4-phenylthiazole |

| Key Reagents | NaNO₂, HCl/H₂SO₄, CuCN, NaCN/KCN |

| Temperature | 0-5 °C (Diazotization), 50-70 °C (Cyanation) |

| Typical Yield | 60-80% |

Method 2: Rosenmund-von Braun Reaction from 2-Bromo-4-phenylthiazole

The Rosenmund-von Braun reaction is an effective alternative for the synthesis of aryl nitriles from aryl halides.[5][6][7][8] This method involves the direct displacement of a halide with cyanide, mediated by copper(I) cyanide.

Experimental Protocol:

-

Reaction Setup: 2-Bromo-4-phenylthiazole (1 equivalent) and copper(I) cyanide (CuCN, 1.5-2 equivalents) are combined in a high-boiling polar solvent such as DMF, NMP, or pyridine.

-

Reaction: The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride in hydrochloric acid, to facilitate the removal of copper salts. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary (Method 2):

| Parameter | Value |

| Starting Material | 2-Bromo-4-phenylthiazole |

| Key Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | DMF, NMP, or Pyridine |

| Temperature | 150-200 °C |

| Typical Yield | 70-90% |

Synthesis of (4-Phenylthiazol-2-yl)methanamine

The final step in the synthesis is the reduction of the nitrile group of 4-phenylthiazole-2-carbonitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: A solution of 4-phenylthiazole-2-carbonitrile (1 equivalent) in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran (THF)) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.

-

Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with the ethereal solvent. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude (4-phenylthiazol-2-yl)methanamine. The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data Summary (Reduction Step):

| Parameter | Value |

| Starting Material | 4-Phenylthiazole-2-carbonitrile |

| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-95% |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Caption: Overall synthetic workflow for (4-Phenylthiazol-2-yl)methanamine.

Caption: Detailed work-up procedure for the LiAlH₄ reduction.

Conclusion

This technical guide outlines robust and reproducible methods for the synthesis of (4-phenylthiazol-2-yl)methanamine. The choice between the Sandmeyer and Rosenmund-von Braun reactions for the preparation of the nitrile intermediate will depend on the availability of the respective starting materials, 2-amino-4-phenylthiazole or 2-bromo-4-phenylthiazole. The subsequent reduction with lithium aluminum hydride is a high-yielding and generally applicable method for obtaining the final product. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel thiazole-containing compounds for potential therapeutic applications. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as sodium nitrite, cyanides, and lithium aluminum hydride.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Characterization of (4-Phenylthiazol-2-yl)methanamine: A Technical Guide

Introduction

(4-Phenylthiazol-2-yl)methanamine is a heterocyclic organic compound featuring a core 4-phenylthiazole moiety substituted with a methanamine group at the 2-position. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the thiazole ring in a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough spectroscopic characterization is the foundational step in the quality control, structural confirmation, and further development of such novel compounds.

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (4-Phenylthiazol-2-yl)methanamine. While direct experimental data for this specific molecule is not extensively available in published literature, this document outlines the expected spectroscopic properties based on the analysis of closely related analogues. It also details the standard experimental protocols required for this characterization, making it a valuable resource for scientists engaged in the synthesis and analysis of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (4-Phenylthiazol-2-yl)methanamine. These predictions are derived from the known spectral properties of analogous compounds such as 4-phenylthiazol-2-amine and its derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 7.9 | m | 2H | Aromatic protons (ortho-protons of phenyl ring) |

| ~7.3 - 7.5 | m | 3H | Aromatic protons (meta- and para-protons of phenyl ring) |

| ~7.2 | s | 1H | Thiazole ring proton (H-5) |

| ~4.0 | s | 2H | Methylene protons (-CH₂-) |

| ~2.0 (broad) | s | 2H | Amine protons (-NH₂) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Thiazole C2 |

| ~150 | Thiazole C4 |

| ~134 | Phenyl C1 (quaternary) |

| ~129 | Phenyl C3/C5 |

| ~128 | Phenyl C4 |

| ~126 | Phenyl C2/C6 |

| ~110 | Thiazole C5 |

| ~45 | Methylene Carbon (-CH₂) |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 (broad) | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic (Phenyl and Thiazole) |

| 2850 - 2950 | C-H stretch | Aliphatic (-CH₂-) |

| ~1600 | N-H bend | Primary Amine (-NH₂) |

| 1500 - 1600 | C=C and C=N stretch | Aromatic and Thiazole Rings |

| ~1450 | C-H bend | Aliphatic (-CH₂-) |

| ~1250 | C-N stretch | Amine |

| ~700-800 | C-H out-of-plane bend | Aromatic |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| ~190 | Molecular Ion [M]⁺ |

| ~174 | [M - NH₂]⁺ |

| ~161 | [M - CH₂NH₂]⁺ |

| 134 | [C₈H₅S]⁺ (Phenyl-Thiazole fragment) |

| 103 | [C₇H₅N]⁺ (Phenyl-Nitrile fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are standard procedures for the characterization of novel organic compounds like (4-Phenylthiazol-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI). High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[3]

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

For GC-MS, inject the solution into the GC, which separates the compound before it enters the mass spectrometer.

-

-

Acquisition (EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

-

UV-Visible Spectroscopy

-

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

-

-

Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Scan the sample solution over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

The presence of strong absorption bands in the UV region is expected due to the conjugated phenyl and thiazole ring systems.

-

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a newly synthesized compound like (4-Phenylthiazol-2-yl)methanamine.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Logical Relationship of Spectroscopic Data

This diagram shows how the data from different spectroscopic techniques are integrated to confirm the chemical structure.

Caption: Integration of spectroscopic data for structural elucidation.

References

Unveiling the Structural Architecture of (4-Phenylthiazol-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of (4-Phenylthiazol-2-yl)methanamine, a molecule of significant interest in medicinal chemistry. Due to the current absence of publicly available experimental crystal structure data for this specific compound, this document presents a hypothetical analysis based on established synthetic routes for closely related analogues and standard crystallographic principles. Detailed experimental protocols for a plausible synthetic pathway are provided, alongside a generalized workflow for single-crystal X-ray diffraction. This guide serves as a practical resource for researchers engaged in the synthesis, characterization, and structure-based drug design of novel thiazole derivatives.

Introduction

Thiazole-containing compounds are a cornerstone in pharmaceutical research, exhibiting a broad spectrum of biological activities. The "(4-Phenylthiazol-2-yl)methanamine" scaffold, in particular, represents a key building block for the development of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

This guide outlines a proposed synthetic route and a hypothetical crystal structure analysis to facilitate further research and exploration of this important molecular entity.

Proposed Synthesis and Crystallization

Synthesis of 2-Amino-4-phenylthiazole (Intermediate)

The initial step involves the condensation of a-haloketones with thiourea. A widely adopted method is the reaction of 2-bromoacetophenone with thiourea in an alcoholic solvent.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents).

-

Add ethanol as the solvent.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of sodium carbonate to neutralize the acid formed and precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 2-amino-4-phenylthiazole.

Proposed Synthesis of (4-Phenylthiazol-2-yl)methanamine

A potential route to the target compound involves the conversion of the 2-amino group to a 2-cyano group, followed by reduction. A Sandmeyer-type reaction could be employed for the cyanation, and subsequent reduction of the nitrile to the primary amine can be achieved using a standard reducing agent like lithium aluminum hydride (LiAlH₄).

Hypothetical Experimental Protocol:

-

Diazotization of 2-Amino-4-phenylthiazole: Dissolve 2-amino-4-phenylthiazole in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the copper(I) cyanide solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Isolation: Extract the resulting 2-cyano-4-phenylthiazole with an organic solvent, wash, dry, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Reduction to (4-Phenylthiazol-2-yl)methanamine: In a dry flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Add a solution of 2-cyano-4-phenylthiazole in THF dropwise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent in vacuo to yield (4-Phenylthiazol-2-yl)methanamine.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.

General Crystallization Protocol:

-

Dissolve the purified (4-Phenylthiazol-2-yl)methanamine in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Monitor for crystal growth over a period of several days to weeks.

Hypothetical Crystal Structure Data

As no experimental crystal structure has been reported for (4-Phenylthiazol-2-yl)methanamine, the following table presents a set of hypothetical crystallographic parameters. These values are based on common ranges observed for similar small organic molecules and should be considered as predictive.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₁₀N₂S |

| Formula Weight | 190.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis of (4-Phenylthiazol-2-yl)methanamine.

Caption: Proposed synthetic route to (4-Phenylthiazol-2-yl)methanamine.

General Experimental Workflow for Crystal Structure Determination

This diagram outlines the standard workflow from a synthesized compound to a determined crystal structure.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural analysis of (4-Phenylthiazol-2-yl)methanamine. While experimental crystallographic data for the title compound remains to be determined, the proposed synthetic route and hypothetical structural parameters offer a valuable starting point for researchers. The detailed protocols and workflows are intended to facilitate the successful synthesis, crystallization, and eventual crystal structure determination of this and related thiazole derivatives, thereby accelerating the discovery of new therapeutic agents.

References

Physicochemical Properties of (4-Phenylthiazol-2-yl)methanamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (4-phenylthiazol-2-yl)methanamine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Understanding these properties is crucial for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for a selection of (4-phenylthiazol-2-yl)methanamine derivatives and closely related analogs. This data is essential for structure-activity relationship (SAR) studies and for predicting the pharmacokinetic behavior of these compounds.

Table 1: Melting Points of Selected 4-Phenylthiazole Derivatives

| Compound/Derivative | Structure | Melting Point (°C) | Reference |

| N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine | Not explicitly provided | 138-140 | [1] |

| 2-p-tolyl-N-(4-nitrophenyl)thiazole-4-carboxamide | 4c | 124 | [2] |

| 2-p-tolyl-N-(3-chlorophenyl)thiazole-4-carboxamide | 4d | 157 | [3] |

| (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone | 1a | Not explicitly provided (Yellow solid) | [4] |

| (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone | 1b | Not explicitly provided (Yellow solid) | [4] |

| (2-morpholin-1-yl-4-phenylthiazol-5-yl)-2-naphthylmethanone | 1e | Not explicitly provided (Yellow solid) | [4] |

Table 2: In-Silico ADME & Lipophilicity Predictions for Related Thiazole Derivatives

| Parameter | Description | Predicted Value Range for related derivatives | Reference |

| logP | Octanol-water partition coefficient, an indicator of lipophilicity. | < 5 (for most tested compounds) | [5] |

| Solubility | The ability of a compound to dissolve in a solvent. | Poor water solubility predicted for many tetracyclic derivatives | [6] |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Varies depending on specific substitutions | [7] |

| P-glycoprotein (P-gp) substrate | Indicates potential for drug efflux from cells, affecting bioavailability. | Some derivatives predicted to be substrates, others not | [5][6] |

| Lipinski's Rule of Five | A set of rules to evaluate druglikeness. | Many derivatives adhere to these rules | [5] |

Note: The data in Table 2 is derived from studies on various thiazole derivatives and serves as a predictive guide for the (4-Phenylthiazol-2-yl)methanamine class. Experimental validation is recommended.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard in the pharmaceutical industry and can be adapted for the specific analysis of (4-Phenylthiazol-2-yl)methanamine derivatives.

Determination of Lipophilicity (logP) by Shake-Flask Method

This method directly measures the partition coefficient of a compound between n-octanol and water.

Workflow for logP Determination

Caption: Workflow for experimental logP determination.

Methodology:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer pH 7.4).

-

Compound Solution: Dissolve a known amount of the test compound in either the aqueous or n-octanol phase.

-

Partitioning: Add a known volume of the compound solution to a separatory funnel containing a known volume of the other phase.

-

Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold standard method for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., distilled water or buffer).

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). The concentration of the saturated solution represents the aqueous solubility.

Determination of Ionization Constant (pKa) by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant of known concentration is added.[8][9][10]

Methodology:

-

Solution Preparation: Dissolve a precise amount of the compound in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).[8] Maintain a constant ionic strength using a salt solution like KCl.[8]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Add a standardized solution of acid (e.g., HCl) or base (e.g., NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[8]

Signaling Pathway Inhibition

(4-Phenylthiazol-2-yl)methanamine derivatives and related compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11][12][13] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

The diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell survival and proliferation through various downstream effectors, including mTORC1. (4-Phenylthiazol-2-yl)methanamine derivatives can inhibit PI3K, thereby blocking this pro-survival signaling cascade. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[12][13]

Conclusion

The physicochemical properties of (4-phenylthiazol-2-yl)methanamine derivatives are critical to their development as potential therapeutic agents. A thorough understanding and optimization of parameters such as lipophilicity, solubility, and pKa are essential for achieving favorable pharmacokinetic profiles. The inhibitory activity of these compounds against the PI3K/Akt/mTOR signaling pathway underscores their potential as anticancer drugs. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of drug discovery and development.

References

- 1. sciensage.info [sciensage.info]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Thiazole Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its presence in both natural products, such as vitamin B1, and synthetic drugs highlights its significance.[2][4] This technical guide provides an in-depth exploration of the biological activities of novel thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It aims to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity: Targeting Key Cellular Pathways

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that govern cell proliferation, survival, and metastasis.[8][9]

A notable strategy in the design of thiazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[8][9] Specifically, thiazole derivatives have been developed as potent inhibitors of the PI3K/mTOR and tubulin polymerization pathways.[10][11][12]

Thiazole Derivatives as PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Targeting this pathway with dual PI3K/mTOR inhibitors is a promising therapeutic approach.[10][11] A series of novel thiazole derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR.[10]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Thiazole -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Thiazole -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption { label = "Figure 1: Inhibition of the PI3K/mTOR signaling pathway by novel thiazole derivatives."; fontsize = 12; fontcolor = "#202124"; }

Table 1: In Vitro Inhibitory Activity of Thiazole Derivatives Against PI3Kα and mTOR [10]

| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |

| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |

| Alpelisib (Reference) | Similar to 3b | - |

| Dactolisib (Reference) | - | Weaker than 3b |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Thiazole Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drug development.[12] Novel thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Thiazole-Naphthalene Derivatives [12]

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 | 3.3 |

| Colchicine (Reference) | - | - | 9.1 |

MCF-7: Human breast cancer cell line; A549: Human lung adenocarcinoma cell line.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[13] Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15]

A recent study detailed the synthesis and evaluation of a new series of 1,3-thiazole and benzo[d]thiazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungal strains.[14]

Table 3: In Vitro Antimicrobial Activity of Novel Thiazole Derivatives (MIC, µg/mL) [14]

| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Aspergillus niger |

| 11 | 150–200 | 150–200 | 150–200 |

| 12 | 125–150 | 125–150 | 125–150 |

| 13 | 50–75 | 50–75 | 50–75 |

| 14 | 50–75 | 50–75 | 50–75 |

| Ofloxacin (Reference) | 10 | 10 | - |

| Ketoconazole (Reference) | - | - | 10 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[16][17] Thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant reductions in edema in preclinical models.[16][18][19] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[17]

A study on newly synthesized thiazole derivatives demonstrated their ability to reduce paw edema in both carrageenan- and formalin-induced inflammation models in rats.[16]

Table 4: Anti-inflammatory Activity of Thiazole Derivatives in the Carrageenan-Induced Paw Edema Model [16]

| Compound | % Inhibition of Edema (at 3 hours) |

| 3a | Significant |

| 3c | 44% |

| 3d | 41% |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]

// Nodes Start [label="Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat cells with thiazole\nderivatives at various\nconcentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 24-72h", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT solution\n(0.5 mg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate for 3-4h", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure absorbance at\n570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate cell viability\nand IC50 values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; } caption { label = "Figure 2: Workflow for the MTT cytotoxicity assay."; fontsize = 12; fontcolor = "#202124"; }

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[22]

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][24]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21][22]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20][22] A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[23]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]

// Nodes Prepare_Inoculum [label="Prepare standardized\nmicrobial inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Serial_Dilution [label="Perform serial dilutions of\nthiazole derivatives in a\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate each well with\nthe microbial suspension", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at appropriate\ntemperature and duration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Observe [label="Visually inspect for microbial\ngrowth (turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine the MIC as the\nlowest concentration with\nno visible growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prepare_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> Determine_MIC; } caption { label = "Figure 3: Workflow for the broth microdilution antimicrobial susceptibility test."; fontsize = 12; fontcolor = "#202124"; }

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform two-fold serial dilutions of the thiazole compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

Novel thiazole derivatives represent a versatile and highly promising class of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models as anticancer, antimicrobial, and anti-inflammatory agents underscores the importance of continued research and development in this area. The data and protocols presented in this guide offer a foundational resource for scientists and researchers dedicated to advancing the discovery of new and improved thiazole-based therapeutics. Further investigations into their mechanisms of action, structure-activity relationships, and safety profiles will be crucial in translating these promising findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijrpr.com [ijrpr.com]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. biotium.com [biotium.com]

- 23. benchchem.com [benchchem.com]

- 24. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 25. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]

In Silico Exploration of 4-Phenylthiazol-2-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies employed in the study of 4-phenylthiazol-2-amine derivatives, a class of compounds with significant therapeutic potential. We will delve into the experimental protocols for key computational techniques, present quantitative data from various studies in a structured format, and visualize the signaling pathways these derivatives modulate.

Introduction to 4-Phenylthiazol-2-amine Derivatives

The 4-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have been investigated for their potential as anticancer, antifungal, and enzyme-inhibiting agents. In silico studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, play a crucial role in the rational design and optimization of these compounds, accelerating the drug discovery process.

Key In Silico Methodologies: Experimental Protocols

This section details the standardized computational protocols for molecular docking and ADMET prediction, based on methodologies reported in the scientific literature.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. The following protocols are commonly employed for studying 4-phenylthiazol-2-amine derivatives.

Protocol 1: Molecular Docking using Schrödinger Suite

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The "Protein Preparation Wizard" in Maestro is used to preprocess the protein. This includes adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing any crystallographic water molecules.

-

The protonation states of residues are optimized at a physiological pH of 7.4.

-

Energy minimization of the protein structure is performed using a force field such as OPLS4 to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structures of the 4-phenylthiazol-2-amine derivatives are sketched using a molecular editor and converted to 3D structures.

-

The "LigPrep" module is used for ligand preparation. This involves generating various tautomers and ionization states at a pH of 7.4 ± 0.2, and performing energy minimization.

-

-

Grid Generation:

-

A receptor grid is generated around the active site of the protein. The grid box is typically centered on the co-crystallized ligand or a known binding site.

-

The size of the grid box is defined to encompass the entire active site, for example, 20Å x 20Å x 20Å.

-

-

Ligand Docking:

-

The prepared ligands are docked into the generated grid using the "Glide" module.

-

Standard precision (SP) or extra precision (XP) docking modes can be used.

-

The docking results are analyzed based on the docking score (GlideScore), binding energy, and the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.

-

Protocol 2: Molecular Docking using AutoDock

-

Protein and Ligand Preparation:

-

The protein and ligand structures are prepared using AutoDockTools (ADT). This involves adding polar hydrogens, assigning Gasteiger charges, and defining rotatable bonds for the ligand.

-

The prepared structures are saved in the PDBQT format.

-

-

Grid Parameter Setup:

-

A grid box is defined to cover the active site of the target protein. For instance, for the estrogen receptor alpha (ER-α), grid points of 40 x 40 x 40 Å with a spacing of 0.375 Å have been used.[1]

-

-

Docking Simulation:

-

The Lamarckian Genetic Algorithm (LGA) is commonly used for the docking calculations.

-

The number of genetic algorithm runs is typically set to 100.

-

The docking results are clustered and ranked based on the binding energy.

-

ADMET Prediction

ADMET prediction is essential for evaluating the drug-like properties of compounds and identifying potential liabilities early in the drug discovery pipeline.

Protocol 3: ADMET Prediction using Online Servers

-

Drug-Likeness Prediction (Molinspiration):

-

The SMILES (Simplified Molecular Input Line Entry System) notation of the 4-phenylthiazol-2-amine derivatives is submitted to the Molinspiration server.

-

The server calculates various molecular properties, including logP (lipophilicity), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

-

The results are evaluated against Lipinski's rule of five to assess drug-likeness.

-

-

Pharmacokinetic and Toxicity Prediction (PreADMET):

-

The 2D structures of the compounds are submitted to the PreADMET server.

-

The server predicts a range of ADMET properties, including:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Prediction of cytochrome P450 (CYP) substrates.

-

Toxicity: Ames test for mutagenicity.

-

-

The predicted values are compared with standard ranges to assess the pharmacokinetic and toxicity profiles of the compounds.

-

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico studies on 4-phenylthiazol-2-amine derivatives, highlighting their potential against different therapeutic targets.

Table 1: Molecular Docking Scores of 4-Phenylthiazol-2-amine Derivatives against Breast Cancer Targets

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

| 3a | Estrogen Receptor-α | -6.658 | [2] |

| 3e | Estrogen Receptor-α | -8.911 | [2] |

| Tamoxifen (Standard) | Estrogen Receptor-α | -6.821 | [2] |

| ZINC69481841 | Estrogen Receptor-α | -10.47 | [1] |

| ZINC95486083 | Estrogen Receptor-α | -11.88 | [1] |

Table 2: In Vitro Biological Activity of 4-Phenylthiazol-2-amine Derivatives

| Compound ID | Biological Activity | IC50 / Ki (µM) | Target Cell Line / Enzyme | Reference |

| 10 | Antiproliferative | 2.01 | HT29 (Colon Cancer) | |

| 21 | Antiproliferative | 16.3 | K563 (Leukemia) | |

| 20 | Antitumor | 4.89 | H1299 (Lung Cancer) | |

| 28 | Antiproliferative | 0.63 | HT29 (Colon Cancer) | |

| 2-amino-4-(4-chlorophenyl)thiazole | Enzyme Inhibition (Ki) | 0.008 ± 0.001 | Carbonic Anhydrase I | |

| 2-amino-4-(4-bromophenyl)thiazole | Enzyme Inhibition (Ki) | 0.124 ± 0.017 | Carbonic Anhydrase II | |

| 2-amino-4-(4-bromophenyl)thiazole | Enzyme Inhibition (Ki) | 0.129 ± 0.030 | Acetylcholinesterase | |

| 2-amino-4-(4-bromophenyl)thiazole | Enzyme Inhibition (Ki) | 0.083 ± 0.041 | Butyrylcholinesterase |

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 4-phenylthiazol-2-amine derivatives and a typical in silico drug discovery workflow.

Figure 1: A typical in silico drug discovery workflow.

Figure 2: Estrogen Receptor-α signaling pathway.

Figure 3: CDK4/6 and CDK2 signaling pathway in cell cycle progression.

Figure 4: PPARγ signaling pathway.

Conclusion

In silico studies are indispensable tools in modern drug discovery, providing a rapid and cost-effective means to design and evaluate novel therapeutic agents. For 4-phenylthiazol-2-amine derivatives, these computational approaches have been instrumental in identifying promising lead compounds and elucidating their mechanisms of action. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working on the development of this important class of molecules. Continued integration of in silico techniques with traditional experimental approaches will undoubtedly accelerate the translation of these findings into new and effective therapies.

References

The Pharmacological Landscape of (4-Phenylthiazol-2-yl)methanamine Derivatives: A Technical Overview

Disclaimer: The specific mechanism of action for the parent compound, (4-Phenylthiazol-2-yl)methanamine, is not extensively documented in publicly available research. Scientific efforts have predominantly focused on the synthesis and biological evaluation of its various derivatives. This guide, therefore, provides an in-depth overview of the established and proposed mechanisms of action for these derivatives, which collectively highlight the therapeutic potential of the 4-phenylthiazole-2-amine scaffold.

The 2-amino-4-phenylthiazole framework is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents with a wide array of biological activities.[1][2][3][4][5][6] Research has demonstrated that derivatives incorporating this scaffold exhibit significant potential in oncology, as well as in the treatment of fungal and bacterial infections.[2][3][7]

Anticancer Activity of 4-Phenylthiazole Derivatives

A substantial body of research has focused on the anticancer properties of 4-phenylthiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor progression.[1][8][9]

Proposed Mechanisms of Anticancer Action

Induction of Apoptosis: Several studies suggest that N-(4-phenylthiazol-2-yl)cinnamamide derivatives may exert their antitumor effects by inducing apoptosis in cancer cells.[8] This programmed cell death is a critical pathway for eliminating malignant cells. While the precise signaling cascade is not fully elucidated for all derivatives, the activation of caspases, key executioner enzymes in apoptosis, is a likely downstream event.[9]

Enzyme Inhibition: Certain derivatives have been designed to target specific enzymes that are overactive in cancer. For instance, 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising candidates for targeting SIRT2 and EGFR, two proteins implicated in cancer cell survival and proliferation.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various 4-phenylthiazole derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.

| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Compound 21 | A549 (Lung) | 5.42 | [1] |

| Compound 22 | A549 (Lung) | 2.47 | [1] | |

| Compound 25 | A549 (Lung) | 8.05 | [1] | |

| Compound 26 | A549 (Lung) | 25.4 | [1] | |

| Cisplatin (Control) | A549 (Lung) | 11.71 | [1] | |

| 4-methylthiazole-2-amine | Compounds 3a, 3b, 3c, 6g, 6h, 6i | K562, U937 (Leukemia) | 1.5 - 50 | [3] |

Experimental Protocols

General Procedure for In Vitro Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A standard chemotherapeutic agent (e.g., cisplatin) is often used as a positive control.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a further incubation period, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined from dose-response curves.

Apoptosis Detection by Flow Cytometry:

-

Cell Treatment: Cells are treated with the compound of interest at its IC₅₀ concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Visualizing Anticancer Mechanisms

Caption: Workflow for evaluating the anticancer potential of novel compounds.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into (4-Phenylthiazol-2-yl)methanamine Analogs in Anticancer Drug Discovery

For Immediate Release

In the relentless pursuit of novel and effective anticancer therapeutics, the structure-activity relationship (SAR) of (4-Phenylthiazol-2-yl)methanamine analogs has emerged as a focal point for researchers and drug development professionals. This technical guide synthesizes the current understanding of this promising scaffold, offering a comprehensive overview of its SAR, experimental validation, and the molecular pathways it influences. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of complex biological processes, this document aims to empower scientists in the rational design of next-generation anticancer agents.

Unveiling the Anticancer Potential: Structure-Activity Relationship Insights

The (4-phenylthiazol-2-yl)methanamine core has proven to be a versatile scaffold for the development of potent anticancer agents. The exploration of various substitutions on both the phenyl and thiazole rings, as well as modifications to the methanamine linker, has yielded a wealth of SAR data. These studies collectively indicate that subtle structural modifications can significantly impact the cytotoxic and cytostatic activities of these analogs against a range of cancer cell lines.

Key Structural Modifications and Their Impact on Activity:

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring are critical determinants of anticancer potency. Electron-withdrawing groups, such as nitro and halogen moieties, at the para position of the phenyl ring have been shown to enhance cytotoxic effects in certain cancer cell lines. For instance, a derivative bearing a para-nitro group exhibited significant activity against the SKNMC neuroblastoma cell line.[1] Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity, suggesting steric hindrance at the target binding site.

-

Modifications of the Thiazole Moiety: The thiazole ring itself is a key pharmacophoric element. Alterations at the C5 position of the thiazole ring have been explored, with some modifications leading to enhanced activity. The electronic properties of the thiazole ring, influenced by its substituents, play a crucial role in molecular interactions and overall biological activity.

-

The Methanamine Linker and Amide Derivatives: The methanamine group serves as a crucial linker. Its conversion to various amide derivatives has been a successful strategy to modulate the anticancer profile. For example, N-(4-phenylthiazol-2-yl)cinnamamide derivatives have demonstrated potent anti-proliferative activities, with one analog exhibiting an impressive IC50 value of 0.035 µM against Jurkat cells.[2] The nature of the acyl group in these amide derivatives significantly influences their potency and selectivity. Steric effects of the substituents on the cinnamoyl moiety have been identified as playing an important role in the anti-tumor activity.[2]

Quantitative Analysis of Anticancer Activity

To facilitate a clear comparison of the anticancer potential of various (4-Phenylthiazol-2-yl)methanamine analogs, the following tables summarize the reported in vitro cytotoxic activities (IC50 values) against different human cancer cell lines.

Table 1: Anticancer Activity of N-(4-phenylthiazol-2-yl)cinnamamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| 8f | Jurkat | 0.035 |

| K562 | Sub-micromolar | |

| Bel7402 | Sub-micromolar | |

| A549 | Sub-micromolar |

Data sourced from a study on N-(4-phenylthiazol-2-yl)cinnamamide derivatives as potential anti-tumor agents.[2]

Table 2: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| 5b | HT29 | 2.01 |

| A549 | Significant Activity | |

| HeLa | Significant Activity | |

| Karpas299 | Significant Activity |

Data from a study on 2-amino-4-phenylthiazole scaffolds containing amide moieties.[3]

Experimental Protocols: A Guide to Methodologies

The evaluation of the anticancer activity of (4-Phenylthiazol-2-yl)methanamine analogs relies on a battery of well-established in vitro assays. Below are detailed protocols for some of the key experiments cited in the literature.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10³ to 2 x 10³ cells/well) and allowed to adhere overnight.[4]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 96 hours).[4]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Flow Cytometry for Apoptosis Analysis

Flow cytometry is a powerful technique to quantify apoptosis by staining cells with specific fluorescent dyes.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Kinase Inhibition Assay

To determine the specific molecular targets, kinase inhibition assays are performed.

-

Kinase Reaction: The recombinant kinase (e.g., IGF1R) is incubated with the test compound at a specific concentration (e.g., 10 µM) in a reaction buffer containing ATP and a substrate.[5]

-

Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified, often using a luminescence-based assay or radioisotope labeling.

-

Calculation of Inhibition: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to a control reaction without the inhibitor.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the complex biological processes influenced by (4-Phenylthiazol-2-yl)methanamine analogs, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Conclusion and Future Directions

The (4-Phenylthiazol-2-yl)methanamine scaffold represents a highly promising platform for the development of novel anticancer agents. The structure-activity relationships delineated in this guide highlight the critical role of specific substitutions in modulating biological activity. The provided experimental protocols offer a standardized framework for the evaluation of new analogs, while the signaling pathway diagrams provide a visual context for their mechanisms of action.

Future research in this area should focus on the strategic design of new derivatives with improved potency and selectivity, guided by the established SAR principles. Further elucidation of the precise molecular targets and signaling pathways will be crucial for the rational development of these compounds into clinically effective cancer therapeutics. The integration of computational modeling and in vivo studies will undoubtedly accelerate the translation of these promising laboratory findings into tangible benefits for patients.

References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

The Thiazole Scaffold: A Cornerstone in the Discovery of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of bioactive compounds with therapeutic potential across a wide range of diseases. This technical guide provides a comprehensive overview of the discovery of bioactive thiazole-containing compounds, detailing their synthesis, biological evaluation, and mechanisms of action.

I. Synthesis of Bioactive Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and versatile method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide-containing reactant.[1]

A. General Synthetic Protocols

1. Hantzsch Thiazole Synthesis:

This classical method involves the cyclization of α-halocarbonyl compounds with various reactants bearing an N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones.[1]

-

Experimental Protocol for a Generic Hantzsch Synthesis:

-

Dissolve the α-haloketone (1 equivalent) and the thioamide derivative (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.

-

The reaction can be conducted at room temperature or heated under reflux, with reaction times ranging from a few hours to overnight.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography.

-

2. Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of thiazole derivatives, often leading to higher yields and shorter reaction times in a more environmentally friendly manner.[1]

-

Experimental Protocol for a Microwave-Assisted Synthesis:

-

Combine the α-haloketone (1 equivalent), thiosemicarbazide (1 equivalent), and a catalytic amount of a suitable acid or base in a microwave-safe vessel.

-

The reaction is subjected to microwave irradiation at a specific temperature and power for a short duration (typically minutes).

-

After cooling, the product is isolated by filtration or extraction and purified as needed.

-

B. Synthesis of Specific Bioactive Thiazole Compounds

1. Synthesis of 2-(4-chlorophenyl)thiazole-4-carbaldehyde:

This compound serves as a key intermediate for various bioactive molecules.

-

Experimental Protocol:

-

A mixture of 4-chlorophenylthiocarboxamide (0.0703 mole) and bromoacetaldehyde dimethyl acetal (0.0714 mole) is stirred in ethanol.[2]

-

Concentrated hydrochloric acid (2 ml) is added, and the mixture is heated at reflux for approximately 18 hours.[2]

-

An additional 1 ml of concentrated hydrochloric acid is added, and reflux is continued for another two days.[2]

-

After cooling, the solvent is evaporated under reduced pressure.[2]

-

The resulting residue is purified by column chromatography on silica gel to yield the final product.[2]

-

2. Synthesis of Thiazole-Based Tubulin Polymerization Inhibitors:

-

Experimental Protocol:

-

Phenacyl bromides are synthesized from the corresponding acetophenone derivatives via α-bromination using N-bromosuccinimide (NBS) and p-toluenesulfonic acid as a catalyst in refluxing acetonitrile.[3]

-

The synthesized phenacyl bromides are then reacted with thiourea in ethanol under reflux to produce 2-amino-4-aryl-thiazoles.[3]

-

These aminothiazoles are subsequently acylated with chloroacetyl chloride in dichloromethane with sodium carbonate as a base to yield N-acylated thiazoles.[3]

-

The final step involves the alkylation of chalcone derivatives with the acylated thiazoles in acetone using anhydrous sodium carbonate and sodium iodide to afford the target tubulin inhibitors.[3]

-

II. Biological Activities of Thiazole-Containing Compounds

Thiazole derivatives exhibit a remarkable spectrum of biological activities, with significant potential in the treatment of cancer and infectious diseases.

A. Anticancer Activity

Numerous thiazole-containing compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |